molecular formula C29H46O2 B109800 7-Dehydrocholesterol acetate CAS No. 1059-86-5

7-Dehydrocholesterol acetate

Cat. No. B109800
CAS RN: 1059-86-5
M. Wt: 426.7 g/mol
InChI Key: ACGNVBRAISEVDK-RPIQFHTISA-N
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Description

7-Dehydrocholesterol acetate is a compound with the molecular formula C29H46O2 . It is a derivative of 7-Dehydrocholesterol, a zoosterol that functions as a cholesterol precursor and is converted to vitamin D3 in the skin . It is also used as an intermediate in the synthesis of Zymostenol, a sterol intermediate in the biosynthesis of cholesterol .


Synthesis Analysis

The synthesis of 7-dehydrocholesterol acetate involves the conversion of 7-oxocholesterol acetate into 7-dehydrocholesterol acetate by the Bamford-Stevens reaction . The efficiency of this reaction has been improved by the presence of O,N-bis(trimethylsilyl) acetamide in the reaction medium .


Molecular Structure Analysis

The molecular structure of 7-Dehydrocholesterol acetate is characterized by its molecular formula C29H46O2 and a molecular weight of 426.7 g/mol . The IUPAC name of the compound is [(3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate .


Chemical Reactions Analysis

The chemical reactions involving 7-dehydrocholesterol acetate are primarily related to its role as an intermediate in the synthesis of Zymostenol . The conversion of 7-oxocholesterol acetate into 7-dehydrocholesterol acetate by the Bamford-Stevens reaction is a key step in this process .

Scientific Research Applications

Vitamin D Photobiology Research

  • Application Summary : 7DHC is used in the study of Vitamin D photobiology . UVB absorption by 7DHC in the skin triggers the production of vitamin D and its metabolites, which maintain calcium homeostasis .
  • Methods of Application : A method has been developed to measure 7DHC concentration in skin using modern liquid chromatography–tandem mass spectrometry (LC–MS/MS) techniques . Human skin punch biopsies of 5 mm diameter were utilized, and 7DHC was extracted and derivatised for improved ionisation through Electrospray Ionisation Mass Spectrometry (ESI–MS) .
  • Results : The LC–MS/MS assay satisfied International Council for Harmonisation research standards for method validation . The lower limit of quantification was 1.6 µg/g and upper limit of quantification was 100 µg/g .

Biosynthesis in Saccharomyces Cerevisiae

  • Application Summary : 7DHC is a precursor of several costly steroidal drugs and is used in the reengineering of biosynthesis in Saccharomyces cerevisiae .
  • Methods of Application : The biosynthesis pathway was constructed by knocking out the competitive pathway genes ERG5 and ERG6 and integrating two DHCR24 copies from Gallus gallus at both sites . Then, 7DHC titer was improved by knocking out MOT3, which encoded a transcriptional repressor for the 7DHC biosynthesis pathway .
  • Results : In a 96 h shaker flask fermentation, the 7DHC titer was 649.5 mg/L by de novo synthesis . In a 5 L bioreactor, the 7DHC titer was 2.0 g/L .

Redox Balance in Saccharomyces Cerevisiae

  • Application Summary : 7DHC is used in the study of redox balance in engineered Saccharomyces cerevisiae . Maintaining redox balance is critical for the production of heterologous secondary metabolites .
  • Methods of Application : A water-forming NADH oxidase (NOX) and an alternative oxidase (AOX1) were employed in the system based on cofactor regeneration strategy . The ratio of free NADH/NAD+ and the concentration of glycerol and ethanol were reduced .
  • Results : The production of 7DHC was increased by 74.4% in shake flask culture . The ratio of free NADH/NAD+ and the concentration of glycerol and ethanol were reduced by 78.0%, 50.7% and 7.9% respectively .

Steroid Development for Medical Settings

  • Application Summary : 7DHC is a precursor for 25-hydroxyvitamin D3 production, which is the active form of vitamin D3 and widely used to treat patients with severe liver and kidney disease .
  • Methods of Application : The 7DHC biosynthesis pathway was constructed and modified in Saccharomyces cerevisiae . The 7DHC titer was improved by knocking out MOT3, which encoded a transcriptional repressor for the 7DHC biosynthesis pathway .
  • Results : In a 96 h shaker flask fermentation, the 7DHC titer was 649.5 mg/L by de novo synthesis . In a 5 L bioreactor, the 7DHC titer was 2.0 g/L .

Conversion into 7-Dehydrocholesterol Acetate

  • Application Summary : 7-Dehydrocholesterol can be converted into 7-Dehydrocholesterol acetate .
  • Methods of Application : The conversion is achieved through the Bamford-Stevens reaction .
  • Results : The yield of the desired product amounts to 79% calculated on the 7-oxocholesterol acetate or 63% calculated on the cholesterol acetate .

De Novo Synthesis in Yeast

  • Application Summary : De novo synthesis of 7DHC in yeast was reported in 2006 .
  • Methods of Application : By deletion of the intrinsic genes ERG5 and ERG6 and overexpression of tHMG1, ERG1 and ERG11, together with the introduction of Erg2p, Erg3p and DHCR24p from mice (M. musculus), a 7-DHC-producing S. cerevisiae was successfully constructed .
  • Results : The results of this study were not specified in the source .

Safety And Hazards

Handling of 7-Dehydrocholesterol acetate should be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

While there is limited information available on the future directions of 7-Dehydrocholesterol acetate research, it is worth noting that the compound’s role as an intermediate in the synthesis of Zymostenol presents potential avenues for further exploration .

properties

IUPAC Name

[(3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H46O2/c1-19(2)8-7-9-20(3)25-12-13-26-24-11-10-22-18-23(31-21(4)30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10-11,19-20,23,25-27H,7-9,12-18H2,1-6H3/t20-,23+,25-,26+,27+,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGNVBRAISEVDK-RPIQFHTISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H46O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50909817
Record name Cholesta-5,7-dien-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50909817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Dehydrocholesterol acetate

CAS RN

1059-86-5
Record name 7-Dehydrocholesteryl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1059-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholesta-5,7-dien-3-ol, acetate, (3-beta)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001059865
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholesta-5,7-dien-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50909817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cholesta-5,7-dien-3-β-yl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.633
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-Dehydrocholesterol acetate

Citations

For This Compound
79
Citations
PN Confalone, ID Kulesha… - The Journal of Organic …, 1981 - ACS Publications
… Lacking the required cis relationship to the C(8) hydrogen, the sulfoxides 15 did not eliminate to 7dehydrocholesterol acetate, but ratherafforded the alcohols 18 upon thermolysis.16 …
Number of citations: 41 pubs.acs.org
L Xu, Z Korade, JDA Rosado, W Liu… - Journal of lipid …, 2011 - ASBMB
The level of 7-dehydrocholesterol (7-DHC) is elevated in tissues and fluids of Smith-Lemli-Opitz syndrome (SLOS) patients due to defective 7-DHC reductase. Although over a dozen …
Number of citations: 103 www.jlr.org
EV Yablonskaya, MG Segal - Chemistry of Natural Compounds, 1973 - Springer
… The latter can easily be converted into 7-dehydrocholesterol acetate with an overall yield of 63% calculated on the acetate (IV) by means of the Bamford- Stevens reaction [7] via the …
Number of citations: 2 link.springer.com
DC Wilton, KA Munday, SJM Skinner… - Biochemical …, 1968 - portlandpress.com
… 7-Dehydrocholesterol acetate, haematoporphyrin IX dihydrochloride, Tween 80 and … The 7-dehydrocholesterol acetate was hydrolysed and crystallized before use. The cholesterol was …
Number of citations: 87 portlandpress.com
G Valcarce, J Florin-Christensen, C Nudel - Applied Microbiology and …, 2000 - Springer
Cell-free preparations of Tetrahymena thermophila catalyze the direct desaturation of cholesterol to Δ 7 -dehydrocholesterol (provitamin D 3 ). The activity was isolated in the …
Number of citations: 10 link.springer.com
DP Michaud, NT Nashed, DM Jerina - The Journal of Organic …, 1985 - ACS Publications
… The epoxidation is extremely fast, and the reaction conditions are milder than those reported13 for epoxidation of 7-dehydrocholesterol acetate. Confirmation of the structure 2b was …
Number of citations: 33 pubs.acs.org
PC Dutta - Phytosterols as Functional Food Components and …, 2003 - taylorfrancis.com
… Peak identification: 1, 7-dehydrocholesterol; 2, 7-dehydrocampesterol; 3, 7-dehydrositosterol; 4, 7-dehydrocholesterol acetate (internal standard). Brush borders and erythrocytes were …
Number of citations: 0 www.taylorfrancis.com
SM Dewhurst, M Akhtar - Biochemical Journal, 1967 - portlandpress.com
… no radioactivity in the 7-dehydrocholesterol acetate band (cholesterol acetate and related compounds in the above solvent system would run with 7-dehydrocholesterol acetate). …
Number of citations: 42 portlandpress.com
N Tian, C Li, N Tian, Q Zhou, Y Hou, B Zhang… - New Journal of …, 2017 - pubs.rsc.org
… 5c,11a 7-Dehydrocholesterol acetate and 7-dehydrocholesterol hemisuccinate (2 and 3 in Scheme 2) were also synthesized and their corresponding peroxides 2′ and 3′ were …
Number of citations: 4 pubs.rsc.org
RT Fischer, FA Stephenson, A Shafiee… - Chemistry and physics of …, 1984 - Elsevier
… to 4C, the 7-dehydrocholesterol-acetate product was precipitated, filtered, and washed with cold methanol (>95% recovery). The 7dehydrocholesterol-acetate was then dissolved in 50 …
Number of citations: 96 www.sciencedirect.com

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